GUANOSINE TRIPHOSPHATE

Description

Significance of Guanosine (B1672433) Triphosphate as a Fundamental Cellular Molecule

Guanosine triphosphate (GTP) stands as a cornerstone of cellular function, acting as both a vital source of energy and a critical signaling molecule. fiveable.me Its significance is underscored by its involvement in nearly every aspect of a cell's life, from the synthesis of macromolecules to the regulation of cellular growth and division. nih.govwikipedia.org

As a building block, GTP is essential for the synthesis of Ribonucleic Acid (RNA) during the process of transcription, where it is one of the four essential nucleoside triphosphates incorporated into growing RNA strands. wikipedia.orgbaseclick.eu Beyond this, GTP serves as a more specific energy currency than the more ubiquitous Adenosine (B11128) Triphosphate (ATP). wikipedia.org While ATP is considered the universal energy carrier for a wide range of metabolic reactions, GTP provides the necessary energy for specific and crucial processes like protein synthesis and gluconeogenesis. biologyonline.comfiveable.me The energy stored in the high-energy phosphate (B84403) bonds of GTP is released upon its hydrolysis to Guanosine Diphosphate (B83284) (GDP), powering these essential cellular activities. biologyonline.com

Furthermore, the reversible binding and hydrolysis of GTP to a large family of enzymes known as GTPases form the basis of a molecular switch that controls a multitude of cellular events. annualreviews.org This "on" (GTP-bound) and "off" (GDP-bound) mechanism is fundamental to the regulation of processes such as signal transduction, protein trafficking, and cytoskeletal dynamics. wikipedia.org The cell maintains distinct pools of GTP, and recent research indicates that the spatial and temporal regulation of GTP levels is crucial for controlling various cellular phenotypes. nih.gov

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C10H16N5O14P3 wikipedia.org |

| Molar Mass | 523.180 g·mol−1 wikipedia.org |

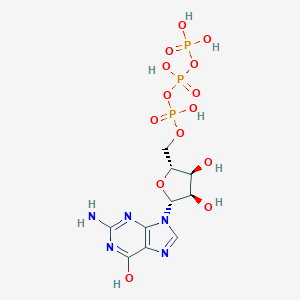

| Structure | Guanine (B1146940) base, ribose sugar, three phosphate groups biologyonline.com |

| Primary Functions | Energy currency, signaling molecule, RNA precursor wikipedia.orgfiveable.mebaseclick.eu |

Multifaceted Roles of this compound in Biological Processes

The importance of this compound (GTP) is highlighted by its diverse and critical roles in numerous fundamental biological processes. wikipedia.org Its functions extend from being a direct energy source to acting as a sophisticated regulator of complex cellular machinery.

Protein Synthesis: The process of translating genetic information from messenger RNA (mRNA) into protein is heavily dependent on GTP. quora.com GTP hydrolysis provides the energy for several key steps in protein synthesis. fiveable.me During the elongation phase of translation, GTP is required for the binding of the correct aminoacyl-tRNA to the A-site of the ribosome and for the subsequent translocation of the ribosome along the mRNA molecule. wikipedia.org It is estimated that a significant portion, around 27%, of a cell's energy budget in the form of GTP is consumed during translation. nih.gov

Signal Transduction: GTP is central to cellular communication, acting as a molecular switch in signal transduction pathways. baseclick.eupearson.com This is primarily mediated by a large family of proteins called G-proteins. wikipedia.org When a signaling molecule binds to a G-protein-coupled receptor (GPCR), it triggers the exchange of GDP for GTP on the associated G-protein, activating it. wikipedia.org The activated G-protein then initiates a cascade of downstream events, transmitting the signal from the cell surface to the interior and eliciting a specific cellular response. wikipedia.org This mechanism is crucial for the action of many hormones and neurotransmitters. wikipedia.org

Microtubule Dynamics: GTP is essential for the dynamic behavior of microtubules, which are key components of the cytoskeleton involved in cell structure, intracellular transport, and cell division. youtube.comfrontiersin.org Tubulin, the protein subunit of microtubules, binds to GTP. frontiersin.org The polymerization of tubulin dimers to form microtubules is favored when tubulin is bound to GTP. wikipedia.org Following incorporation into the microtubule, GTP is hydrolyzed to GDP. frontiersin.org This hydrolysis leads to a conformational change in the tubulin, making the microtubule less stable and prone to depolymerization. frontiersin.org This process, known as dynamic instability, is critical for the remodeling of the microtubule cytoskeleton. molbiolcell.orgmpi-cbg.denih.gov

The following table summarizes the key roles of GTP in various biological processes.

| Biological Process | Role of GTP | Key Proteins Involved |

| Energy Transfer | Source of energy, convertible to ATP. wikipedia.orgbiologyonline.com | Succinyl-CoA synthetase, Nucleoside-diphosphate kinase. biologyonline.com |

| Protein Synthesis | Powers binding of tRNA and ribosome translocation. wikipedia.org | Elongation factors (e.g., EF-Tu, EF-G), Initiation factors (e.g., IF2). nih.govarxiv.org |

| Signal Transduction | Activates G-proteins to initiate signaling cascades. wikipedia.org | G-protein-coupled receptors (GPCRs), G-proteins (heterotrimeric and small GTPases). wikipedia.orgnih.gov |

| Microtubule Dynamics | Regulates polymerization and depolymerization of microtubules. frontiersin.org | Tubulin. frontiersin.org |

Structure

2D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYUALXHKNFT-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235328 | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-01-1, 36051-31-7, 56001-37-7 | |

| Record name | GTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Guanosine Triphosphate Metabolism and Homeostasis

Biosynthesis Pathways of Guanosine (B1672433) Triphosphate

Cells employ two primary pathways for the synthesis of purine (B94841) nucleotides, including GTP: the de novo synthesis pathway and the purine salvage pathway. frontiersin.orgbiologynotesonline.com The de novo pathway constructs purine molecules from simple precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. frontiersin.orgthesciencenotes.com

De Novo Purine Biosynthesis Pathway

The de novo synthesis of purine nucleotides is an intricate and energy-intensive process that assembles the purine ring structure from various small molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. pixorize.combasicmedicalkey.com This pathway ultimately leads to the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). news-medical.netwikipedia.org

The de novo purine biosynthesis pathway culminates in the synthesis of inosine monophosphate (IMP). yeastgenome.org This multi-step process begins with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). news-medical.net Through a series of enzymatic reactions, the purine ring is progressively built upon the ribose sugar, resulting in the formation of IMP. news-medical.netyoutube.com IMP stands at a critical metabolic branch point, serving as the direct precursor for the synthesis of both AMP and GMP. wikipedia.orgnih.gov The conversion of IMP to GMP involves a two-step process that begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.org

The conversion of IMP to XMP is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). wikipedia.orgsigmaaldrich.com This step is the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.govnih.gov As the rate-limiting enzyme, IMPDH plays a crucial role in regulating the intracellular pool of guanine nucleotides. wikipedia.orgresearchgate.net Its activity is subject to feedback inhibition by guanine nucleotides, a mechanism that helps maintain GTP homeostasis. biorxiv.org There are two main isoforms of IMPDH in humans, IMPDH1 and IMPDH2. nih.govbiorxiv.org While IMPDH1 is constitutively expressed in most tissues, IMPDH2 is often upregulated in proliferating cells, including cancer cells, to meet the increased demand for guanine nucleotides. sigmaaldrich.comnih.govbiorxiv.org

| Enzyme | Pathway | Function | Significance |

|---|---|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH) | De Novo Synthesis | Catalyzes the conversion of IMP to XMP. wikipedia.org | Rate-limiting enzyme in GTP biosynthesis. nih.govnih.gov |

| Guanosine Phosphoribosyltransferase (GPRT) | Salvage Pathway | Converts guanine to GMP. wikipedia.org | Key enzyme in the recycling of guanine. nih.gov |

Purine Salvage Pathway

The purine salvage pathway provides a more energy-efficient alternative to de novo synthesis by recycling purine bases and nucleosides generated from the degradation of nucleic acids. thesciencenotes.comwikipedia.orgnih.gov This pathway is particularly important in tissues that have a limited capacity for or lack de novo synthesis. davuniversity.orgutah.edu

The salvage pathway reclaims purine bases, such as guanine, hypoxanthine, and adenine, from the breakdown of DNA and RNA. thesciencenotes.comlibretexts.org These free bases can then be converted back into their corresponding nucleotides. thesciencenotes.com This recycling process conserves the significant amount of energy that would otherwise be required for de novo synthesis. nih.gov The salvage of purine nucleosides, like guanosine, also occurs, where they are converted back to nucleotides through the action of kinases. mhmedical.comphysiology.org

Production from Guanosine Diphosphate (B83284) (GDP)

A primary route for GTP synthesis is the phosphorylation of its precursor, guanosine diphosphate (GDP). This conversion is catalyzed by specific enzymes that ensure a ready supply of GTP for various cellular demands.

Nucleoside diphosphate kinases (NDKs) are ubiquitous enzymes that play a central role in maintaining the balance of cellular nucleoside triphosphates. researchgate.net They catalyze the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate donor, typically adenosine triphosphate (ATP), to a nucleoside diphosphate acceptor, such as GDP. wikipedia.orgwikipedia.org This reaction, GDP + ATP ⇌ GTP + ADP, is a readily reversible process that allows the cell to efficiently manage its pool of high-energy phosphate compounds. wikipedia.org NDKs are not only crucial for providing GTP for processes like protein synthesis and signal transduction but are also involved in cell proliferation, differentiation, and development. wikipedia.org While NDK can efficiently phosphorylate free GDP, evidence suggests it does not directly phosphorylate GDP that is bound to regulatory G-proteins. researchgate.net

Traditionally, pyruvate (B1213749) kinase is known for its role in the final step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to produce pyruvate and ATP. mdpi.comnih.govwikipedia.org However, recent research has unveiled a significant and previously underappreciated role for pyruvate kinase in the direct generation of GTP. asm.orgnih.gov Studies in Bacillus subtilis have shown that pyruvate kinase can utilize GDP as a phosphate acceptor, producing GTP with an efficiency approximately ten times higher than that for ATP production. asm.orgnih.gov This finding challenges the conventional view of pyruvate kinase's primary role in ATP synthesis and suggests a direct link between glycolysis and the supply of GTP for energy-demanding processes like protein synthesis. asm.orgnih.gov This direct GTP synthesis by pyruvate kinase appears to be a key contributor to GTP homeostasis, particularly during glycolysis. asm.orgbiorxiv.org

This compound Degradation Pathways

The breakdown of GTP is a tightly controlled process that not only helps in regulating its intracellular levels but also generates important signaling molecules.

Conversion to Guanosine Diphosphate and Guanosine Monophosphate

GTP is primarily degraded through hydrolysis, a process that sequentially removes its phosphate groups. GTPases, a large family of hydrolase enzymes, convert GTP to GDP by cleaving the terminal gamma-phosphate. hmdb.cabasys2.ca This conversion is a fundamental step in many signal transduction pathways. hmdb.ca Further degradation can occur, converting GDP to guanosine monophosphate (GMP). nih.govbiologyonline.com In some specific instances, such as with the human guanylate-binding protein-1 (hGBP1), GTP can be hydrolyzed directly to a mixture of GDP and GMP. plos.org The ratio of GDP to GMP formation can be influenced by factors like temperature. plos.org

Downstream Catabolic Enzymes

Following the conversion to GMP, further degradation can occur. Nucleotidases can hydrolyze GMP to guanosine and a phosphate group. biologyonline.com Subsequently, nucleosidases can break down guanosine into its constituent parts: the purine base guanine and a ribose sugar. biologyonline.com In some organisms, specific pathways exist for the degradation of related compounds. For example, in the bacterium Acinetobacter ADP1, a set of enzymes encoded by the tgn gene cluster is responsible for the degradation of trigonelline, ultimately producing succinate (B1194679) and methylamine. pnas.org While not a direct GTP catabolic pathway, this illustrates the diverse enzymatic machinery cells employ to break down nitrogen-containing compounds. In the context of amino acid metabolism, enzymes like glutamate (B1630785) dehydrogenase play a role in pathways that can indirectly influence nucleotide pools. frontiersin.org

Regulatory Mechanisms of this compound Metabolism

The intricate balance of GTP levels is maintained through a variety of regulatory mechanisms that control both its synthesis and degradation. These mechanisms ensure that the supply of GTP meets the cell's metabolic and signaling demands without reaching toxic levels. asm.orgtitech.ac.jp

In bacteria, a key regulatory system is the "stringent response," which is triggered by stresses like amino acid starvation. titech.ac.jp During this response, the alarmones guanosine tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp) are synthesized from GTP and directly inhibit enzymes in the GTP biosynthesis pathway, leading to a decrease in GTP levels. asm.orgtitech.ac.jp This reduction in GTP is crucial for adapting to nutrient-poor conditions. titech.ac.jp

Feedback inhibition is another critical regulatory mechanism. The enzymes involved in the de novo synthesis of purines, the pathway that ultimately leads to GTP, are often allosterically inhibited by downstream products, including GTP itself. libretexts.org For instance, the enzyme IMP dehydrogenase, which catalyzes a key step in GTP synthesis, is a target of this feedback regulation. nih.govduke.edu

Post-translational modifications of enzymes involved in GTP metabolism also play a regulatory role. For example, phosphorylation of IMPDH2 by the kinase AKT has been shown to activate the enzyme, thereby promoting GTP synthesis. nih.govduke.edu

The activity of enzymes that utilize GTP, such as GTPases, inherently regulates GTP levels by converting it to GDP. hmdb.ca The rate of this hydrolysis is crucial for the timing of cellular signaling events.

Furthermore, the availability of substrates for both the de novo and salvage pathways of purine synthesis directly impacts the rate of GTP production. asm.orglibretexts.org The salvage pathway, which recycles purine bases from the breakdown of nucleic acids, provides an energy-efficient alternative to de novo synthesis. asm.org

Feedback Inhibition Mechanisms

Feedback inhibition is a fundamental principle of metabolic regulation where the end product of a pathway directly inhibits an enzyme acting at an earlier step. This mechanism provides a rapid and efficient way to control metabolic flux and prevent the wasteful overproduction of molecules. numberanalytics.combyjus.com In the context of GTP metabolism, several key feedback loops are in place to maintain homeostasis.

One of the primary examples of feedback inhibition in purine biosynthesis is the regulation of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4, an essential cofactor for several aromatic amino acid hydroxylases, is synthesized from GTP. The final product, BH4, exerts feedback inhibition on GCH1. nih.gov This inhibition is not direct but is mediated by a separate protein known as the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.gov In the presence of BH4, GFRP binds to GCH1, forming an inhibited complex and thus reducing the rate of BH4 synthesis. pnas.org This inhibition can be reversed by the amino acid L-phenylalanine, which competes with BH4 for binding to GFRP, thereby providing a sophisticated mechanism to link cofactor synthesis to amino acid availability. nih.govnih.gov

In some organisms, the end products of purine synthesis, including GTP itself, can regulate the initial steps of the pathway. For instance, in yeast, both adenosine triphosphate (ATP) and GTP are known to inhibit the activity of PRPP synthetase, an enzyme that produces a key precursor for nucleotide synthesis. numberanalytics.com This ensures that when the cellular energy charge and the supply of purine nucleotides are high, the commitment of resources to this energetically expensive pathway is curtailed. numberanalytics.com

Table 1: Examples of Feedback Inhibition in GTP-Related Pathways

| Pathway | Inhibited Enzyme | End Product Inhibitor | Mediator/Effector |

|---|---|---|---|

| Tetrahydrobiopterin Biosynthesis | GTP cyclohydrolase I (GCH1) | Tetrahydrobiopterin (BH4) | GTP cyclohydrolase feedback regulatory protein (GFRP) nih.govnih.gov |

| Purine Nucleotide Biosynthesis (Yeast) | PRPP Synthetase | ATP and GTP | Direct allosteric binding numberanalytics.com |

Allosteric Regulation of Key Enzymes

Allosteric regulation involves the binding of an effector molecule to a site on an enzyme other than the active site (the allosteric site). This binding event induces a conformational change in the enzyme, altering its catalytic activity. byjus.com This mode of regulation is crucial for the fine-tuning of GTP metabolism and its integration with other cellular processes.

Several key enzymes involved in or related to GTP metabolism are subject to allosteric control:

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme plays a critical role in amino acid metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. GDH is allosterically inhibited by GTP. mdpi.com This regulation links amino acid catabolism to the cell's energy status as reflected by purine nucleotide levels. Conversely, GDH is activated by ADP and leucine. mdpi.com

Transglutaminase 2 (TG2): TG2 is a multifunctional enzyme with calcium-dependent transamidation activity. It is allosterically inhibited by GTP. nih.gov The binding of GTP to an allosteric site on TG2 induces a conformational change to a more compact, catalytically inactive state, thus inhibiting its protein cross-linking function. nih.govresearchgate.net This regulation allows the cell to switch between the enzyme's different functional states depending on the local concentrations of calcium and guanine nucleotides.

Ribonucleotide Reductase (RNR): In some bacteria, such as Bacillus subtilis, the activity of RNR, which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, is allosterically regulated by GTP. In this organism, GTP acts as an allosteric activator, reversing the inhibitory effects of other nucleotides by binding to a novel site and promoting the breakdown of inhibited filamentous structures of the enzyme. iucr.org

GTP Cyclohydrolase I (GCH1): As mentioned in the feedback inhibition section, the interaction of GCH1 with its regulatory protein GFRP is a prime example of allosteric regulation. The binding of either BH4 (inhibitor) or phenylalanine (activator) to GFRP allosterically modulates the conformation and activity of the GCH1-GFRP complex. pnas.org

ATP Sulfurylase: The GTPase activity associated with ATP sulfurylase, an enzyme involved in sulfate (B86663) activation, is allosterically regulated by the reactants of the activated sulfate (APS) forming reaction. nih.gov This demonstrates how GTP-hydrolyzing activity can be coupled to and controlled by a distinct metabolic pathway.

Table 2: Allosteric Regulation of Enzymes by GTP and Related Molecules

| Enzyme | Allosteric Effector | Effect on Activity | Biological Context |

|---|---|---|---|

| Glutamate Dehydrogenase (GDH) | GTP | Inhibition | Links amino acid metabolism to cellular energy status. mdpi.com |

| Transglutaminase 2 (TG2) | GTP | Inhibition | Regulates protein cross-linking activity. nih.gov |

| Ribonucleotide Reductase (B. subtilis) | GTP | Activation | Reverses inhibition to promote dNTP synthesis. iucr.org |

| GTP Cyclohydrolase I (GCH1) | Tetrahydrobiopterin (BH4) / Phenylalanine (via GFRP) | Inhibition / Activation | Regulates cofactor biosynthesis. pnas.org |

| ATP Sulfurylase | APS-forming reactants | Activation of GTPase | Couples GTP hydrolysis to sulfate activation. nih.gov |

Post-Translational Modifications of Metabolic Enzymes

Post-translational modifications (PTMs) are covalent chemical alterations to proteins following their synthesis, which can dramatically alter their activity, localization, and interaction partners. nih.govabcam.com PTMs such as phosphorylation, acetylation, ubiquitination, and methylation are increasingly recognized as key regulatory mechanisms in metabolism. oup.comcreative-proteomics.com While the direct PTM of core GTP synthesis enzymes is an emerging area of research, the regulation of associated pathways provides clear examples of this control mechanism.

In prokaryotes, the machinery that regulates GTP levels is itself subject to PTMs. For example, the cAMP receptor protein (CRP), a master regulator of (p)ppGpp homeostasis, can enhance the translation of RelA and SpoT, enzymes that synthesize and hydrolyze the alarmone (p)ppGpp. This enhancement is mediated through the acetylation of the ribosome protein S1, demonstrating an indirect but potent PTM-based control over the factors that govern GTP pools during stress responses. nih.gov

In eukaryotes, protein acetylation, the addition of an acetyl group to lysine (B10760008) residues, is known to regulate numerous metabolic enzymes. abcam.com While specific, functionally validated examples of PTMs directly on the core GTP biosynthetic enzymes like IMPDH and GMPS are still being elucidated, large-scale proteomic studies have identified potential modification sites on these enzymes. acs.org For instance, the activity of many metabolic enzymes located in the mitochondria is modulated by the acetylation status of their lysine residues, which is in turn linked to the levels of acetyl-CoA. creative-proteomics.com Given the central role of GTP in cellular metabolism, it is highly probable that the enzymes responsible for its synthesis are similarly regulated by PTMs to coordinate their activity with the cell's metabolic state.

Phosphorylation is another ubiquitous PTM that regulates enzyme activity. oup.com The activity of transcription factors that control the expression of metabolic genes, including those for purine synthesis, can be modulated by phosphorylation, thereby affecting the long-term capacity for GTP production. oup.com The intricate network of kinases and phosphatases ensures that these modifications are dynamic and responsive to cellular signals.

Spatial and Temporal Dynamics of this compound Pools

Cellular GTP is not a static, homogeneously distributed pool. Instead, its concentration exhibits significant spatial and temporal dynamics, which are crucial for the localized regulation of cellular processes. nih.gov The development of genetically-encoded GTP sensors, such as the GTP Evaluators (GEVALs), has enabled the visualization of these GTP gradients in living cells, revealing a heterogeneous distribution with distinct regions of high and low concentrations. nih.gov

This compartmentalization suggests that local GTP synthesis is required to meet the high demands of specific cellular activities. nih.gov For instance, in migrating cancer cells, enzymes involved in GTP production, including IMPDH2 and GMPS, have been found to co-localize at the leading edge, or lamellipodia. nih.gov This localized production creates a high-GTP microenvironment that is thought to be essential for processes like actin dynamics, which are regulated by Rho family small GTPases and are critical for cell motility. nih.govresearchgate.net Evidence suggests the existence of a "guanylosome," a dynamic complex of GTP-producing enzymes that assembles to facilitate localized GTP synthesis where it is needed. nih.gov

The temporal dynamics of GTP are equally important. The rapid cycling of small GTPases between their active GTP-bound and inactive GDP-bound states is a fundamental timing mechanism in signaling. mdpi.com This cycling is controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). researchgate.netmdpi.com For example, the assembly of the COPI vesicle coat at the Golgi apparatus is temporally controlled by the GTPase ARF1. The binding of GTP to ARF1 promotes its association with the Golgi membrane and the recruitment of coat proteins, while subsequent GTP hydrolysis leads to its dissociation and coat disassembly. embopress.org These rapid, localized cycles of GTP binding and hydrolysis drive many dynamic cellular events, from vesicle trafficking to cytoskeletal remodeling. embopress.orgresearchgate.net

Alarmone-Mediated Regulation in Prokaryotes (e.g., (p)ppGpp)

In bacteria, a critical mechanism for regulating GTP homeostasis, particularly under stressful conditions, is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. nih.govresearchgate.net These molecules are rapidly synthesized in response to various stresses, most notably nutrient starvation, and act as global regulators that profoundly reshape bacterial physiology to promote survival. nih.gov

A primary target of (p)ppGpp is the GTP biosynthetic pathway. researchgate.netnih.gov (p)ppGpp directly inhibits the activity of several key enzymes in this pathway, including:

IMP dehydrogenase (IMPDH): This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a committed step in GTP synthesis.

Guanylate kinase (Gmk): This enzyme phosphorylates GMP to form GDP. biorxiv.orgresearchgate.net

Hypoxanthine-guanine phosphoribosyltransferase (HprT): This enzyme is involved in the purine salvage pathway. researchgate.net

By inhibiting these enzymes, (p)ppGpp effectively and rapidly reduces the cellular GTP concentration. nih.govbiorxiv.org This drop in GTP levels is a key component of the bacterial stringent response. It serves multiple purposes, including slowing down processes with high GTP demand, such as ribosome biogenesis and DNA replication, thereby conserving resources during periods of scarcity. nih.govuni-marburg.de The regulation of GTP by (p)ppGpp is not merely a stress response but a vital housekeeping function, as the uncontrolled accumulation of GTP in the absence of (p)ppGpp can be lethal to the cell. nih.gov The structural similarity of (p)ppGpp to GTP and GDP allows it to compete with these nucleotides for binding to various target proteins, including translational GTPases, further integrating the stress response with the machinery of protein synthesis. uni-marburg.de

Table 3: Key Enzymes in GTP Synthesis Inhibited by (p)ppGpp in Prokaryotes

| Enzyme | Function in GTP Synthesis | Reference |

|---|---|---|

| IMP Dehydrogenase (IMPDH) | Converts IMP to XMP | researchgate.net |

| Guanylate Kinase (Gmk) | Converts GMP to GDP | biorxiv.orgresearchgate.net |

| Hypoxanthine-guanine phosphoribosyltransferase (HprT) | Salvages guanine to GMP | researchgate.net |

Gtpases As Molecular Switches: Structure and Mechanism

Classification and Overview of GTPase Superfamilies

The GTPase superfamily is broadly categorized based on sequence homology, structure, and function into several major families. nih.govwikipedia.org The primary distinction lies between the monomeric small GTPases and the more complex heterotrimeric G-proteins and large GTPases. wikipedia.org

Small GTPases (e.g., Ras, Rho, Rab, Arf, Ran, Sar1)

Small GTPases, also known as the Ras superfamily, are monomeric proteins with a molecular weight of 20-40 kDa. wikipedia.orgbibliotekanauki.pl They share a conserved structural core known as the G domain, which is responsible for GTP/GDP binding and hydrolysis. wikipedia.orgbibliotekanauki.pl This superfamily is further divided into at least five main families, each with distinct cellular functions. nih.govwikipedia.org

| Small GTPase Family | Primary Functions | Key Members |

| Ras | Regulate gene expression and cell proliferation. wikipedia.orgebm-journal.org | HRAS, KRAS, NRAS, Rap, Ral, Rit wikipedia.org |

| Rho | Control cytoskeleton reorganization, cell morphology, and gene expression. wikipedia.orgebm-journal.org | RhoA, Rac1, Cdc42 nih.govebm-journal.org |

| Rab | Regulate intracellular vesicle trafficking, including budding, targeting, and fusion. nih.govebm-journal.org | Over 60 known members in mammals. nih.gov |

| Arf | Modulate vesicle budding and uncoating, particularly within the Golgi apparatus. mdpi.comebm-journal.org | Arf1-Arf6 |

| Ran | Involved in nucleocytoplasmic transport of proteins and RNA. mdpi.comwikipedia.org | Ran |

| Sar1 | A key component of the COPII coat, promoting vesicle formation from the endoplasmic reticulum. mdpi.comebi.ac.uk | Sar1a, Sar1b |

Ras Family : The Ras family is primarily involved in transmitting signals that control cell growth and division. wikipedia.org

Rho Family : Members of the Rho family are central to regulating the actin cytoskeleton, cell polarity, and cell cycle progression. nih.govebm-journal.org

Rab Family : The largest family of small GTPases, Rab proteins are master regulators of vesicle transport, ensuring the specificity of membrane trafficking pathways. nih.govebm-journal.org

Arf Family : ADP-ribosylation factor (Arf) proteins are critical for the formation of coated vesicles at the Golgi complex and other membranes. mdpi.com

Ran Family : The Ran GTPase is essential for the transport of molecules into and out of the nucleus. mdpi.comwikipedia.org

Sar1 Family : Sar1 proteins initiate the assembly of the COPII coat on the endoplasmic reticulum membrane, a crucial step in protein secretion. mdpi.comebi.ac.uk

Heterotrimeric G-Proteins

Heterotrimeric G-proteins are composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). oup.comnih.gov They are key players in transmembrane signaling, coupling the activation of G protein-coupled receptors (GPCRs) to intracellular effector molecules. nih.govcambridge.org The α-subunit contains the GTP-binding domain and possesses intrinsic GTPase activity. wikipedia.org The β and γ subunits form a stable dimer (Gβγ). nih.gov

Upon receptor activation, the Gα subunit releases its bound GDP and binds GTP, leading to its dissociation from the Gβγ dimer. cambridge.orgwikipedia.org Both the GTP-bound Gα subunit and the free Gβγ complex can then interact with and regulate the activity of various downstream effectors, such as enzymes and ion channels. wikipedia.org The hydrolysis of GTP to GDP by the Gα subunit terminates the signal and leads to the reassociation of the heterotrimer, returning it to its inactive state. wikipedia.orgcambridge.org There are four main families of heterotrimeric G-proteins, classified based on the sequence and function of their α subunits: Gαs, Gαi, Gαq, and Gα12/13. wikipedia.org

Large GTPases (e.g., Dynamin)

Large GTPases are a group of proteins that, in addition to the conserved G domain, possess other functional domains. cam.ac.uk Dynamin is the prototypical member of this family and is crucial for endocytosis, specifically for the fission of clathrin-coated vesicles from the plasma membrane. biologists.comembopress.org

Dynamin and its relatives are characterized by a low affinity for guanine (B1146940) nucleotides and a high rate of basal GTP hydrolysis. biologists.com A key feature of these proteins is their ability to self-assemble into helical oligomers around the necks of budding vesicles. biologists.com This assembly dramatically stimulates their GTPase activity. cam.ac.uk The energy derived from GTP hydrolysis is thought to drive a conformational change in the dynamin polymer, leading to the constriction and eventual scission of the membrane neck. biologists.com The dynamin superfamily also includes proteins involved in mitochondrial fission and fusion, cytokinesis, and antiviral responses. cam.ac.uknih.gov

Molecular Mechanism of Guanosine (B1672433) Triphosphate Binding and Hydrolysis

The function of all GTPases as molecular switches is fundamentally dependent on the cycle of GTP binding and hydrolysis, which takes place within a highly conserved structural unit. wikipedia.org

The Conserved G Domain

The hallmark of the GTPase superfamily is the presence of a conserved catalytic domain of about 20 kDa, known as the G domain. mdpi.combibliotekanauki.pl This domain typically consists of a central six-stranded β-sheet surrounded by five α-helices. ebi.ac.uknih.gov Within the G domain are several conserved sequence motifs, designated G1 through G5, which are crucial for guanine nucleotide binding and hydrolysis. mdpi.comnih.gov

| G Motif | Consensus Sequence (Example) | Function |

| G1 (P-loop) | GxxxxGK(S/T) | Binds the β- and γ-phosphates of GTP/GDP. mdpi.comnih.gov |

| G2 (Switch I) | xT/Sx | Coordinates the Mg2+ ion and interacts with the γ-phosphate; critical for effector interaction. nih.govebi.ac.uk |

| G3 (Switch II) | DxxG(Q/H/T) | Binds the γ-phosphate and Mg2+ ion; contains a catalytic glutamine essential for hydrolysis. mdpi.comebi.ac.uk |

| G4 | (N/T)KxD | Provides specificity for the guanine base. mdpi.comnih.gov |

| G5 | (C/S)A(K/L/T) | Contributes to guanine base specificity. mdpi.comnih.gov |

The G1 motif, or P-loop, is responsible for binding the phosphate (B84403) groups of the nucleotide. ebi.ac.uknih.gov The G2 and G3 motifs are part of the "switch" regions and are sensitive to the presence of the γ-phosphate of GTP. ebi.ac.uk The G4 and G5 motifs are primarily involved in recognizing the guanine base, ensuring the high specificity of the protein for GTP over other nucleotides like ATP. mdpi.comnih.gov The hydrolysis of GTP to GDP and inorganic phosphate (Pi) is an SN2 reaction that depends on the precise positioning of a water molecule for nucleophilic attack and the coordination of a magnesium ion (Mg2+). wikipedia.orgresearchgate.net

Conformational Changes in Switch Regions

The transition between the active (GTP-bound) and inactive (GDP-bound) states of a GTPase is governed by significant conformational changes in two flexible loop regions known as Switch I (located in the G2 region) and Switch II (encompassing the G3 motif). mdpi.comnih.gov

When GTP is bound, the presence of the terminal γ-phosphate stabilizes the Switch I and Switch II regions in a specific, ordered conformation. mdpi.compnas.org In this "on" state, these regions are properly folded to interact with and activate downstream effector proteins. wikipedia.org

Following GTP hydrolysis, the γ-phosphate is released. nih.gov This loss of interaction causes the Switch I and Switch II regions to relax into a more flexible and disordered conformation, characteristic of the inactive, GDP-bound "off" state. mdpi.compnas.org In this state, the GTPase loses its affinity for its effector proteins, thus terminating the downstream signal. wikipedia.org These conformational changes are the physical basis of the molecular switch function, allowing GTPases to cycle between states of being able to transmit a signal and being silent. nih.govpnas.org

Role of Magnesium Ions in Hydrolysis

The hydrolysis of Guanosine Triphosphate (GTP) to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate (Pi) is a critical reaction that "switches off" GTPase signaling. wikipedia.orgnih.gov This process is fundamentally dependent on the presence of a magnesium ion (Mg2+). wikipedia.orgnih.gov The Mg2+ ion is a crucial cofactor for the full activity of many GTPases, like Ras, and plays a multifaceted role in the catalytic mechanism. nih.govnih.govresearchgate.net

The Mg2+ ion coordinates with the phosphate groups of the bound GTP molecule. ibiology.org Specifically, it interacts with the β- and γ-phosphates, a configuration that is essential for hydrolysis. nih.govnih.govibiology.org This coordination is not static; it induces structural changes in the GTP molecule itself. The Ras·Mg2+ complex, for instance, forces the triphosphate into a stretched conformation. nih.govnih.gov This conformation elongates the bond between the β- and γ-phosphates, which is the bond cleaved during hydrolysis. nih.govnih.gov Furthermore, the γ-phosphate is forced into a more planar structure, moving the molecule's conformation closer to the pentacoordinate transition state required for the SN2 nucleophilic attack by a water molecule. wikipedia.orgnih.govnih.gov

Beyond structural strain, the magnesium ion helps to neutralize the negative charges of the phosphate groups, making the γ-phosphate more susceptible to nucleophilic attack. ibiology.org It also plays a role in correctly positioning the attacking water molecule and stabilizing the transition state of the reaction. researchgate.net Quantum mechanics and molecular mechanics simulations have revealed that Mg2+ provides a temporary storage for electrons from the triphosphate during the reaction, returning them to the diphosphate after the cleavage and release of Pi. nih.govnih.gov In some GTPases, the Mg2+ ion is held in place by interactions with conserved residues in the protein's G2 and G3 motifs. mdpi.com For Rho family GTPases, the presence of Mg2+ enhances the intrinsic rate of GTP hydrolysis by 4 to 10-fold. nih.gov Molecular dynamics simulations suggest the presence of the Mg2+ ion restricts the rotation of the γ-phosphate, which in turn enhances the hydrolysis rate. nih.gov

Intrinsic Hydrolysis Activity

GTPases possess an inherent, or intrinsic, capacity to hydrolyze bound GTP to GDP. jove.comresearchgate.net This intrinsic GTPase activity serves as a built-in timer, allowing the protein to remain in the active, GTP-bound state for a limited time before deactivating itself. wikipedia.org However, this self-inactivation process is typically very slow. mdpi.comjove.comfrontiersin.org For example, the intrinsic GTP hydrolysis rate for normal Ras p21 protein at 37°C is in the range of 5.3-6.6 millimoles per minute per mole of p21. nih.gov Another study measured the rate for wild-type Ras at approximately 3.5 x 10-5 s-1. pnas.org This slow rate means that in a cellular context, GTPases would remain "on" for extended periods if left unregulated. jove.comwikipedia.org

The low intrinsic activity is due to the energetic barrier of the hydrolysis reaction. Efficient catalysis requires precise positioning of a water molecule for the nucleophilic attack and stabilization of negative charges that develop in the transition state. researchgate.net While the GTPase active site contains residues that contribute to this, such as a conserved glutamine in the switch II region in many Ras and Rho subfamily members, the machinery is often incomplete or sub-optimally configured for rapid catalysis without assistance. researchgate.netutoronto.ca The impairment of this already slow intrinsic hydrolysis is a common defect in oncogenic Ras mutations, which become locked in a constitutively active state. nih.govpnas.org For instance, the [Val12] oncogenic mutant of p21 exhibits a significantly lower rate of GTP hydrolysis, measured at 1.4-1.9 mmol/min per mol of p21. nih.gov

| GTPase Variant | Intrinsic Hydrolysis Rate | Source |

| Normal Ras p21 | 5.3-6.6 mmol/min/mol | nih.gov |

| Oncogenic Ras p21 [Val12] | 1.4-1.9 mmol/min/mol | nih.gov |

| Wild-type Ras | ~3.5 x 10-5 s-1 | pnas.org |

| Ypt51p | 0.0052 min-1 | embopress.org |

Regulatory Proteins of GTPase Cycling

The cycling of GTPases between their active (GTP-bound) and inactive (GDP-bound) states is tightly controlled by several classes of regulatory proteins. mdpi.comnih.gov These regulators are essential because the intrinsic rates of both GDP dissociation and GTP hydrolysis are generally too slow to facilitate the rapid signaling changes required by the cell. mdpi.comwikipedia.org The three main families of regulatory proteins are Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine Nucleotide Dissociation Inhibitors (GDIs). wikipedia.orgjove.comrsc.org

Guanine Nucleotide Exchange Factors (GEFs)

Guanine Nucleotide Exchange Factors (GEFs) are the primary activators of GTPases. wikipedia.orgnih.gov They function by promoting the dissociation of the tightly bound GDP from the inactive GTPase. wikipedia.orgresearchgate.net The dissociation of GDP is a rate-limiting step in the activation cycle, as it occurs very slowly on its own. wikipedia.org GEFs bind to the GDP-bound GTPase and induce conformational changes in key regions of the GTPase, such as the P-loop and the switch I and switch II domains. mdpi.comwikipedia.org These changes destabilize the interaction between the GTPase and the guanine nucleotide, specifically disrupting the coordination of the magnesium ion and the phosphate groups, which ultimately catalyzes the release of GDP. nih.govwikipedia.org

Once GDP has been released, the nucleotide-binding pocket of the GTPase is temporarily empty. jove.com Because the intracellular concentration of GTP is typically about 10 times higher than that of GDP, a GTP molecule rapidly binds to the unoccupied site. wikipedia.org The binding of GTP induces a conformational change in the switch regions of the GTPase, locking it into its active "on" state and causing the release of the GEF, which can then go on to activate other GTPase molecules. mdpi.comwikipedia.org In this way, GEFs link upstream signals from cell-surface receptors and other pathways to the activation of specific GTPases. nih.govbohrium.com

GTPase-Activating Proteins (GAPs)

GTPase-Activating Proteins (GAPs), also known as GTPase-accelerating proteins, are negative regulators of GTPase signaling. wikipedia.orgnih.gov Their function is to dramatically accelerate the slow intrinsic rate of GTP hydrolysis by the GTPase, effectively turning the molecular switch "off". wikipedia.orgjove.comwikipedia.org This acceleration terminates the signaling event by converting the active, GTP-bound protein back to its inactive, GDP-bound state. wikipedia.orgnih.gov GAPs can increase the rate of GTP hydrolysis by several orders of magnitude; for example, GAPs for heterotrimeric G proteins can accelerate hydrolysis by more than 2000-fold, while some GAPs for Ypt/Rab GTPases can achieve enhancements of 104 to 105-fold. embopress.orgnih.govannualreviews.org

GAPs achieve this remarkable rate enhancement by binding to the active GTP-bound GTPase and stabilizing the transition state for hydrolysis. researchgate.netnih.gov Many GAPs, particularly those for the Ras and Rho families, insert a catalytic residue, typically an arginine known as an "arginine finger," into the active site of the GTPase. wikipedia.orgembopress.orgnih.gov This donated residue helps to neutralize the developing negative charge on the phosphate groups during the reaction and properly orients the catalytic machinery for efficient hydrolysis. researchgate.netfrontiersin.orgwikipedia.org In other cases, such as with GAPs for heterotrimeric G proteins (known as RGS proteins), the mechanism is allosteric; the GAP binds and stabilizes a conformation of the G protein that is optimal for its own intrinsic catalytic residues to perform hydrolysis, without inserting a residue directly into the active site. nih.govannualreviews.orgacs.org

| Regulatory Protein | Function | Mechanism |

| GEF (Guanine Nucleotide Exchange Factor) | Activates GTPase | Promotes dissociation of GDP, allowing GTP to bind. wikipedia.orgnih.gov |

| GAP (GTPase-Activating Protein) | Inactivates GTPase | Accelerates the intrinsic GTP hydrolysis rate. wikipedia.orgnih.gov |

| GDI (Guanine Nucleotide Dissociation Inhibitor) | Inhibits GTPase Activation | Binds to GDP-bound GTPase, preventing GDP release and membrane localization. wikipedia.orgwikipedia.org |

Guanine Nucleotide Dissociation Inhibitors (GDIs)

Guanine Nucleotide Dissociation Inhibitors (GDIs) represent a third class of regulatory proteins that maintain GTPases in an inactive state. wikipedia.orgpnas.org GDIs bind specifically to the GDP-bound form of small GTPases, such as those in the Rho and Rab families. wikipedia.orgwikipedia.org By binding to the inactive GTPase, GDIs inhibit the dissociation of GDP. wikipedia.orgpnas.org This action directly antagonizes the function of GEFs, thereby preventing the GTPase from being activated. researchgate.net

In addition to locking the GTPase in its inactive state, GDIs play a crucial role in regulating the subcellular localization of their targets. wikipedia.org Many small GTPases are modified with lipid groups (such as prenylation) that anchor them to cellular membranes, which is where they encounter their effectors and perform their functions. mdpi.comwikipedia.org GDIs can bind to this lipid moiety, sequestering the inactive GTPase in the cytosol and preventing it from localizing to the membrane. wikipedia.orgresearchgate.netucd.ie This sequestration effectively blocks the GTPase from accessing its activation signals (GEFs) and downstream targets. researchgate.net The inhibitory binding of a GDI can be reversed by a GDI displacement factor, allowing the GTPase to be released at the appropriate membrane to participate in signaling. wikipedia.org

Compound and Protein Table

| Name | Type |

| This compound (GTP) | Nucleotide |

| Guanosine Diphosphate (GDP) | Nucleotide |

| Magnesium (Mg2+) | Ion / Cofactor |

| Guanine Nucleotide Exchange Factor (GEF) | Protein |

| GTPase-Activating Protein (GAP) | Protein |

| Guanine Nucleotide Dissociation Inhibitor (GDI) | Protein |

| Ras | Protein (GTPase) |

| Rho | Protein (GTPase) |

| Rab | Protein (GTPase) |

| Ypt51p | Protein (GTPase) |

| Regulator of G protein Signaling (RGS) | Protein (GAP) |

| Arginine | Amino Acid |

| Glutamine | Amino Acid |

| Valine | Amino Acid |

Roles of Guanosine Triphosphate in Cellular Processes

Protein Synthesis (Translation) GTP is essential for protein synthesis, also known as translation, where the genetic information encoded in messenger RNA (mRNA) is used to build proteins.wikipedia.orgrevvity.comIt provides the necessary energy for several key steps in this process, from the initiation of the polypeptide chain to its elongation and the final termination.wikipedia.orgvaia.comarxiv.org

Fidelity and Proofreading Mechanisms in Translation GTP hydrolysis plays a critical role in ensuring the accuracy, or fidelity, of protein synthesis through a process known as kinetic proofreading.physicallensonthecell.orgnih.govThis mechanism allows the ribosome to discriminate between correct (cognate) and incorrect (non-cognate or near-cognate) aa-tRNAs.chapman.edunih.govThe initial selection of the aa-tRNA occurs before GTP hydrolysis.nih.govIf an incorrect aa-tRNA binds, it is more likely to dissociate before GTP is hydrolyzed.nih.govThe hydrolysis of GTP by EF-Tu acts as an irreversible step that separates two selection phases.nih.govA second proofreading step occurs after GTP hydrolysis but before the aa-tRNA is fully accommodated into the A-site, providing another opportunity to reject incorrect aa-tRNAs.pnas.orgThis multi-step proofreading, powered by GTP hydrolysis, significantly enhances the accuracy of translation.pnas.org

Data Tables

Table 1: Key GTP-Dependent Factors in Protein Synthesis

| Factor | Organism | Stage of Translation | Function |

|---|---|---|---|

| IF2 (Initiation Factor 2) | Prokaryotes | Initiation | Promotes binding of initiator fMet-tRNA and subunit joining. nih.govgenome.jp |

| eIF2 (eukaryotic Initiation Factor 2) | Eukaryotes | Initiation | Delivers initiator Met-tRNA to the 40S ribosome; GTP hydrolysis is a checkpoint for start codon selection. nih.govnih.gov |

| EF-Tu (Elongation Factor Tu) | Prokaryotes | Elongation | Binds and delivers aminoacyl-tRNA to the A-site of the ribosome. wikipedia.orgchapman.edu |

| eEF1A (eukaryotic Elongation Factor 1A) | Eukaryotes | Elongation | Homologue of EF-Tu; delivers aminoacyl-tRNA to the A-site. wikipedia.org |

| EF-G (Elongation Factor G) | Prokaryotes | Elongation | Catalyzes the translocation of the ribosome along the mRNA. pnas.orgwikipedia.org |

| eEF2 (eukaryotic Elongation Factor 2) | Eukaryotes | Elongation | Homologue of EF-G; catalyzes ribosome translocation. genome.jp |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adenosine (B11128) triphosphate (ATP) |

| Aminoacyl-tRNA (aa-tRNA) |

| Guanosine (B1672433) diphosphate (B83284) (GDP) |

| Guanosine triphosphate (GTP) |

| Messenger RNA (mRNA) |

Signal Transduction Pathways

This compound is essential for signal transduction, acting as a molecular switch in conjunction with G-proteins. wikipedia.orgbaseclick.eu This process involves the conversion of GTP to Guanosine Diphosphate (GDP) by GTPase enzymes, which effectively turns cellular signals on and off. wikipedia.orgruhr-uni-bochum.de

G-Protein Coupled Receptor (GPCR) Signaling

G-Protein Coupled Receptors (GPCRs) are a large family of cell surface receptors that detect molecules outside the cell and initiate internal signal transduction pathways. wikipedia.org When a ligand binds to a GPCR, it induces a conformational change in the receptor, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein. pressbooks.pubahajournals.org

This interaction catalyzes the exchange of GDP for GTP on the Gα subunit of the G-protein. wikipedia.orgpressbooks.pubahajournals.org The binding of GTP activates the Gα subunit, causing it to dissociate from the Gβγ dimer. pressbooks.pubahajournals.org Both the Gα-GTP subunit and the Gβγ complex can then interact with various downstream effector proteins, propagating the signal and leading to a cellular response. pressbooks.pubahajournals.orgresearchgate.net The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process accelerated by GTPase-activating proteins (GAPs). pressbooks.pubahajournals.org This inactivation leads to the reassociation of the Gα subunit with the Gβγ dimer, returning the G-protein to its inactive state. pressbooks.pubahajournals.org

| Component | State/Action | Role in Signaling |

| GPCR | Ligand-bound | Acts as a Guanine Nucleotide Exchange Factor (GEF). pressbooks.pubahajournals.org |

| Gα subunit | GDP-bound | Inactive state, complexed with Gβγ. pressbooks.pub |

| Gα subunit | GTP-bound | Active state, dissociates from Gβγ to signal downstream. pressbooks.pubahajournals.org |

| GTP Hydrolysis | Gα-GTP to Gα-GDP | Inactivates the G-protein, terminating the signal. pressbooks.pubahajournals.org |

Small GTPase-Mediated Signaling Cascades

Small GTPases, also known as small G-proteins, are a superfamily of monomeric proteins that act as molecular switches in a multitude of cellular processes. wikipedia.orgwikipedia.org They cycle between an active GTP-bound state and an inactive GDP-bound state. wikipedia.orgnus.edu.sgmdpi.com This cycling is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis. wikipedia.orgnus.edu.sgresearchgate.net

These small GTPases are central to regulating cell growth, differentiation, movement, and vesicle transport. wikipedia.orgtaylorandfrancis.com The Ras superfamily of small GTPases is divided into several families, including Ras, Rho, Ran, Rab, and Arf, each with distinct cellular functions. wikipedia.orgnih.gov

The Rho family of GTPases, including well-studied members like Rac1, RhoA, and RhoC, are key regulators of the actin cytoskeleton. wikipedia.orgnih.gov The activation of these proteins by the binding of GTP leads to downstream signaling that influences the organization of actin filaments. encyclopedia.pub

RhoA is primarily involved in the formation of stress fibers and focal adhesions. nih.gov

Rac1 activation leads to the formation of lamellipodia, which are sheet-like protrusions at the cell's leading edge. nih.gov

Cdc42 , another member of the Rho family, stimulates the formation of filopodia, which are thin, finger-like projections. nus.edu.sg

RhoC , which is highly similar to RhoA, also participates in regulating the cytoskeleton and is implicated in cancer progression. cytoskeleton.comrupress.org

The precise spatial and temporal control of these Rho GTPases is crucial for dynamic cellular processes. rupress.org For instance, Rac1 and RhoA often have antagonistic roles in controlling cell morphology and movement. rupress.org

The dynamic remodeling of the actin cytoskeleton, orchestrated by small GTPases, is fundamental to cell migration and invasion. encyclopedia.pubnih.gov These processes require the coordinated formation of protrusive structures like lamellipodia and filopodia at the cell front, and the retraction of the cell rear. nih.gov

The localized activity of Rho family GTPases is critical for directional movement. nih.gov For example, Rac1 is typically activated at the leading edge to drive membrane protrusion, while RhoA activity is often associated with contractility at the cell rear. nih.gov The interplay between different Rho GTPases, regulated by their specific GEFs and GAPs, allows cells to respond to migratory cues and navigate through tissues. nih.gov Dysregulation of these signaling pathways is frequently observed in cancer metastasis, where cancer cells acquire enhanced migratory and invasive capabilities. encyclopedia.pubcancerbiomed.org

Small GTPases of the Ras and Rho families are integral to signaling pathways that control cell proliferation and differentiation. nus.edu.sgtaylorandfrancis.comencyclopedia.pub The Ras family, in particular, are major regulators of cell proliferation, and mutations in Ras genes are strongly linked to cancer. nus.edu.sg

When activated by GTP binding, Ras proteins can initiate signaling cascades, such as the MAP kinase pathway, that lead to changes in gene expression promoting cell growth and division. thermofisher.com Rho GTPases also contribute to cell cycle progression and have been shown to influence cell fate decisions during differentiation. nih.govnih.gov The coordinated action of these small GTPases ensures that cells divide and differentiate in a controlled manner in response to external signals. taylorandfrancis.com

Microtubule Dynamics and Cytoskeleton Organization

This compound plays a critical role in the dynamics of microtubules, which are major components of the eukaryotic cytoskeleton. frontiersin.org Microtubules are polymers composed of α- and β-tubulin heterodimers. frontiersin.orgnih.gov Each tubulin subunit binds a molecule of GTP. frontiersin.orguni-leipzig.de

The GTP bound to α-tubulin is stable and non-hydrolyzable, while the GTP on β-tubulin is at an exchangeable site and is hydrolyzed to GDP shortly after the tubulin dimer incorporates into a growing microtubule. frontiersin.orgnih.govoup.com This hydrolysis of GTP to GDP is a key event that drives the dynamic instability of microtubules, a process characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization). frontiersin.orgnih.govberkeley.edu

The presence of a "GTP cap," a region of GTP-bound tubulin at the growing end of the microtubule, stabilizes the polymer. nih.gov Loss of this cap, as GTP hydrolysis catches up to the rate of polymerization, leads to a conformational change in the tubulin subunits. frontiersin.orgnih.gov GDP-bound tubulin has a curved conformation, which weakens the lateral interactions between protofilaments and promotes rapid depolymerization. frontiersin.orgnih.gov Experiments using non-hydrolyzable GTP analogs, such as GMPCPP, have shown that GTP hydrolysis is not required for polymerization itself but is essential for depolymerization and dynamic instability. molbiolcell.orgnih.gov This dynamic behavior allows microtubules to rapidly reorganize, which is crucial for processes like cell division, intracellular transport, and maintaining cell structure. frontiersin.orgnih.gov

| Molecule | Function in Microtubule Dynamics |

| GTP-tubulin | Promotes polymerization and forms a stabilizing cap at the microtubule end. nih.gov |

| GDP-tubulin | Induces a curved conformation, leading to destabilization and depolymerization. frontiersin.orgnih.gov |

| GTP Hydrolysis | Triggers the switch from a stable (growing) to an unstable (shrinking) state. frontiersin.orgberkeley.edu |

| GMPCPP (non-hydrolyzable GTP analog) | Promotes polymerization but blocks depolymerization, suppressing dynamic instability. molbiolcell.orgnih.gov |

The this compound Cap Model

The "GTP cap" model was proposed to explain the remarkable ability of microtubules to switch between phases of growth and shrinkage. molbiolcell.orgberkeley.edu This model posits that the growing ends of a microtubule are stabilized by a protective cap composed of GTP-bound tubulin dimers. elifesciences.orgnih.govnih.gov This cap forms because the addition of new GTP-tubulin dimers at the microtubule end occurs faster than the hydrolysis of GTP in the previously incorporated subunits. nih.govmolbiolcell.org

This region of GTP-tubulin (or potentially GDP-Pi-tubulin, before the phosphate (B84403) is released) at the polymerizing end is thought to maintain the straight conformation of the protofilaments, facilitating further growth and protecting the microtubule from depolymerization. nih.govberkeley.edu The loss of this stabilizing cap is considered the trigger for a "catastrophe," an abrupt switch from a state of slow growth to one of rapid shrinkage. molbiolcell.orgmolbiolcell.org When the cap is lost, the unstable GDP-bound tubulin core is exposed at the microtubule end, leading to the rapid disassembly of the polymer. elifesciences.orgnih.gov

Role in Microtubule Stability and Polymerization

The GTP cap is fundamentally critical for microtubule stability and continued polymerization. elifesciences.orgnih.gov The presence of this cap of GTP-tubulin subunits at the growing microtubule end has a stabilizing effect that encourages the addition of more subunits and prevents the microtubule from switching into a depolymerizing state. nih.govmolbiolcell.org The energy for this dynamic process is supplied by GTP hydrolysis. mpi-cbg.de

Research using mutated human tubulin with blocked GTP hydrolysis demonstrated that these microtubules were exceptionally stable. elifesciences.org This confirms that the GTP-bound conformation is inherently stable and promotes polymerization. The stability conferred by the cap is directly linked to its existence; its stochastic loss leads to the exposure of the unstable GDP-tubulin lattice and initiates catastrophe. molbiolcell.orgmolbiolcell.org Therefore, the GTP cap acts as a kinetic stabilizer of the microtubule structure, allowing for periods of sustained growth.

Relationship between this compound Hydrolysis Rate and Cap Size

The size of the GTP cap is not fixed but is dynamically determined by the balance between two key rates: the rate of GTP-tubulin addition (i.e., the microtubule growth speed) and the rate of GTP hydrolysis within the microtubule lattice. nih.govmolbiolcell.org If the rate of polymerization is high relative to the rate of hydrolysis, a larger GTP cap will form. Conversely, if the growth rate slows or the hydrolysis rate increases, the cap will shrink.

Recent studies have precisely demonstrated this relationship. By using mutated tubulin that slows down the rate of GTP hydrolysis, researchers have shown that this leads to extended GTP caps (B75204). elifesciences.orgnih.gov These elongated caps, in turn, result in hyperstable microtubules. biorxiv.org The length of the cap directly correlates with the stability of the microtubule. elifesciences.org For instance, a four-fold reduction in the GTP hydrolysis rate was shown to result in a four-fold longer lifetime and size of the GTP cap. elifesciences.org Computational models also predict that the mean size of the tubulin-GTP cap is inversely dependent on the hydrolysis rate. researchgate.net

Table 1: Research Findings on GTP Hydrolysis Rate, Cap Size, and Microtubule Stability

| Parameter Studied | Observation | Implication on Microtubule Dynamics | Reference(s) |

| GTP Hydrolysis Rate | Slower hydrolysis leads to an extended lifetime and size of the GTP cap. A four-fold slower hydrolysis rate resulted in a four-fold longer cap. | Slower hydrolysis increases microtubule stability. | elifesciences.org |

| GTP Cap Size | The mean cap size is inversely proportional to the GTP hydrolysis rate constant. | A larger cap is more protective against catastrophe. | nih.govresearchgate.net |

| Blocked GTP Hydrolysis | Microtubules assembled from tubulin with blocked GTPase activity are hyperstable. | Demonstrates the inherent stability of the GTP-tubulin lattice and the role of hydrolysis in creating instability. | elifesciences.org |

| Cap Length and Stability | The length of the GTP cap was found to be the determining factor for microtubule stability. | Longer caps provide greater protection against depolymerization. | elifesciences.org |

Dynamic Instability Mechanisms (Growth and Shrinkage Phases)

Dynamic instability is the hallmark behavior of microtubules, characterized by the stochastic switching between phases of slow, sustained growth (polymerization) and periods of rapid, catastrophic shrinkage (depolymerization). nih.govfrontiersin.orgmpi-cbg.de This behavior is an intrinsic property of tubulin, driven by the energy derived from GTP hydrolysis. nih.govberkeley.edu The four key parameters describing dynamic instability are the rate of growth, the rate of shrinkage, the frequency of catastrophe (switching from growth to shrinkage), and the frequency of rescue (switching from shrinkage back to growth). mpi-cbg.de

Growth Phase: During the growth phase, GTP-bound tubulin dimers add to the microtubule plus end, forming the stabilizing GTP cap. molbiolcell.org The rate of this growth is dependent on the concentration of available tubulin dimers. molbiolcell.orgnih.gov As long as the GTP cap is maintained, the microtubule continues to elongate.

Shrinkage Phase (Catastrophe): A catastrophe is triggered by the random loss of the GTP cap. molbiolcell.orgberkeley.edu This loss is a stochastic event that occurs when the rate of GTP hydrolysis at the end of the polymer outpaces the rate of addition of new GTP-tubulin. molbiolcell.org The exposure of the GDP-bound tubulin core, which favors a curved conformation, leads to the rapid and progressive peeling away of protofilaments from the microtubule end, resulting in rapid shrinkage. elifesciences.orgnih.gov

Microtubule-Associated Proteins (MAPs) and this compound Interactions

Microtubule dynamics are not solely governed by tubulin and GTP but are finely tuned by a host of Microtubule-Associated Proteins (MAPs). wikipedia.org These proteins bind to microtubules and can significantly influence their stability, polymerization rates, and the frequency of catastrophe and rescue, often by interacting with or modulating the effects of the GTP-driven cycle. molbiolcell.orgnih.gov

MAPs can be broadly categorized as stabilizers or destabilizers.

Stabilizing MAPs: Proteins like Tau and MAP2 bind to the microtubule lattice, promoting assembly and suppressing dynamic instability. wikipedia.org They stabilize the polymer, effectively reinforcing the structure and making it less susceptible to the catastrophe that follows GTP cap loss. wikipedia.orgcreativebiolabs.net The CLASP family of proteins, for example, strongly suppresses microtubule catastrophe without altering the growth rate or the size of the EB comet (a proxy for the GTP cap), suggesting they provide stability through a mechanism that is independent of cap size itself. molbiolcell.org

Destabilizing MAPs: Other MAPs, such as certain kinesins (e.g., kinesin-8 and kinesin-13 families), act as depolymerases, promoting catastrophe and increasing the rate of shrinkage. mpi-cbg.de

Interestingly, the relationship between MAPs, GTP cap size, and stability is complex. For instance, the microtubule polymerase XMAP215 accelerates the growth rate, which leads to a larger GTP cap (as measured by EB protein binding), yet it also increases the frequency of catastrophe. molbiolcell.org This finding challenges the simple model that a larger GTP cap is always more protective and indicates that MAPs can fundamentally alter the rules of dynamic instability established for pure tubulin in vitro. molbiolcell.org The interaction of some MAPs with actin filaments has also been shown to be modulated by nucleotides, though GTP itself did not inhibit the formation of MAP-actin bundles, unlike ATP. nih.govsemanticscholar.org

Vesicular Trafficking and Intracellular Transport

Beyond its role in the cytoskeleton, this compound is a central regulator of vesicular trafficking and intracellular transport. This critical cellular function, which involves the movement of cargo between different organelles and the plasma membrane, is orchestrated by a large superfamily of small GTPases, most notably the Rab proteins. mdpi.comthoracickey.comconicet.gov.ar

These small GTPases function as molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state. creativebiolabs.netthoracickey.com

Activation: The exchange of GDP for GTP is facilitated by proteins known as Guanine nucleotide-exchange factors (GEFs). When in the active GTP-bound form, the GTPase typically associates with a membrane and recruits specific effector proteins. creativebiolabs.net